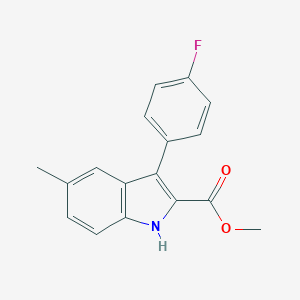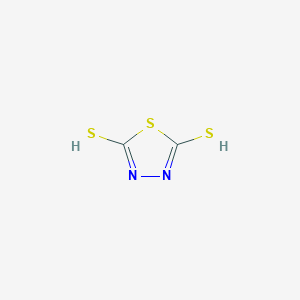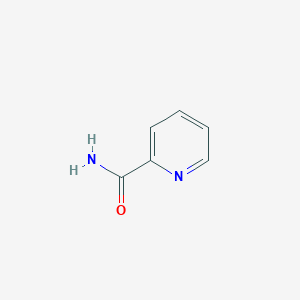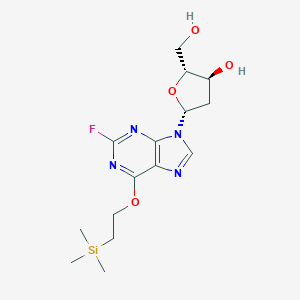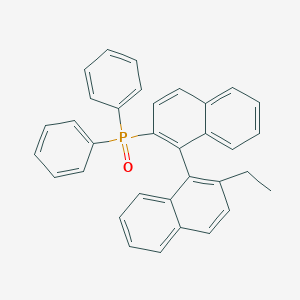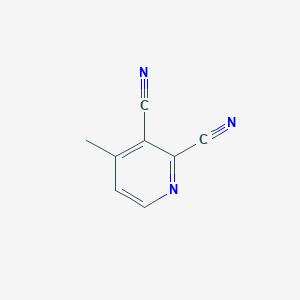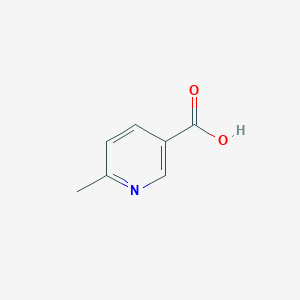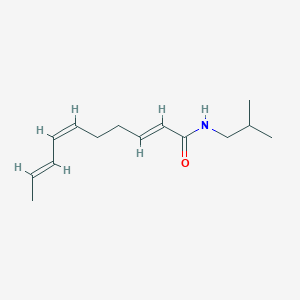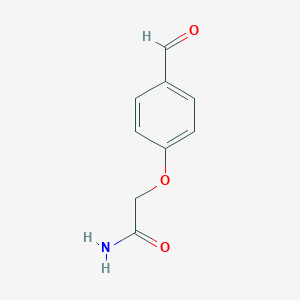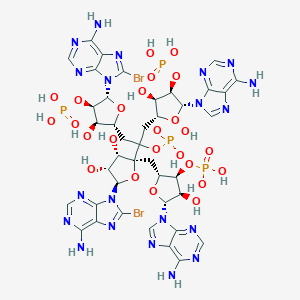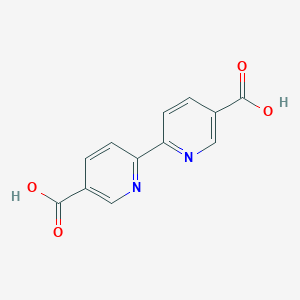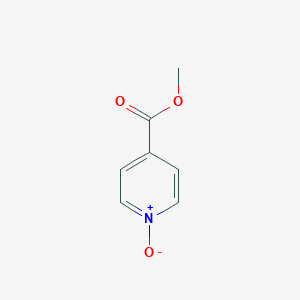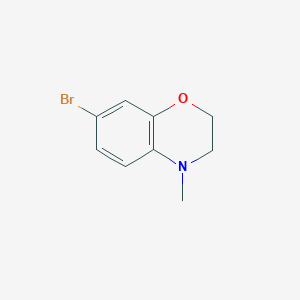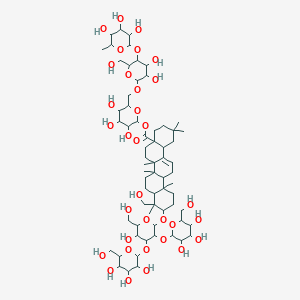
Staunoside E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Staunoside E is a natural compound that is found in the plant Stachys sieboldii. It belongs to the class of iridoid glycosides, which are known for their various biological activities. Staunoside E has gained attention in recent years due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of Staunoside E is not fully understood. However, it is believed to exert its biological effects through various pathways. It has been reported to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Staunoside E has been reported to inhibit the replication of various viruses, such as influenza virus and herpes simplex virus.
Biochemische Und Physiologische Effekte
Staunoside E has been shown to possess various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Staunoside E has been reported to inhibit the replication of various viruses, such as influenza virus and herpes simplex virus. It has also been shown to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Staunoside E has several advantages for lab experiments. It is a natural compound that can be easily extracted from the plant Stachys sieboldii. It has been extensively studied for its potential therapeutic properties, and its mechanism of action is well understood. However, there are also some limitations to using Staunoside E in lab experiments. It is a complex compound that requires purification using various chromatographic techniques, which can be time-consuming and expensive. The purity of the final product can also vary depending on the extraction and purification methods used.
Zukünftige Richtungen
There are several future directions for research on Staunoside E. One area of interest is its potential as an anti-inflammatory agent. Further studies are needed to investigate its effects on various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-tumor agent. Further studies are needed to investigate its effects on various types of cancer cells. Additionally, the neuroprotective effects of Staunoside E require further investigation. Future studies could also investigate the potential of Staunoside E in combination with other compounds for enhanced therapeutic effects.
Conclusion:
Staunoside E is a natural compound that has gained attention in recent years due to its potential therapeutic properties. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral activities. Its mechanism of action is not fully understood, but it is believed to exert its biological effects through various pathways. Staunoside E has several advantages for lab experiments, but there are also some limitations to using it. Future research on Staunoside E could investigate its potential as an anti-inflammatory and anti-tumor agent, as well as its neuroprotective effects.
Synthesemethoden
Staunoside E can be extracted from the plant Stachys sieboldii. The extraction process involves the use of solvents such as ethanol or methanol. The crude extract is then purified using various chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). The final product is obtained in the form of a white powder.
Wissenschaftliche Forschungsanwendungen
Staunoside E has been extensively studied for its potential therapeutic properties. It has been shown to possess various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral activities. It has also been reported to have neuroprotective effects. Staunoside E has been used in various scientific research studies to investigate its potential therapeutic applications.
Eigenschaften
CAS-Nummer |
155661-21-5 |
|---|---|
Produktname |
Staunoside E |
Molekularformel |
C66H108O33 |
Molekulargewicht |
1429.5 g/mol |
IUPAC-Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C66H108O33/c1-25-36(72)41(77)46(82)55(89-25)96-51-31(22-70)93-54(50(86)45(51)81)88-23-32-39(75)44(80)49(85)58(94-32)99-60(87)66-16-14-61(2,3)18-27(66)26-8-9-34-62(4)12-11-35(63(5,24-71)33(62)10-13-65(34,7)64(26,6)15-17-66)95-59-53(98-57-48(84)43(79)38(74)29(20-68)91-57)52(40(76)30(21-69)92-59)97-56-47(83)42(78)37(73)28(19-67)90-56/h8,25,27-59,67-86H,9-24H2,1-7H3 |
InChI-Schlüssel |
PRAVTQRLNMDWKH-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Synonyme |
3-O-(beta-D-glucopyranosyl-1-2-(glucopyranosyl(1-3))-glucopyranosyl)-hederagenin 28-O-(rhamnopyranosyl-1-4-glucopyranosyl-1-6-glucopyranosyl) ester staunoside E |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



